rac-N-Desmethyl Bedaquiline-d6 rac-N-Desmethyl Bedaquiline-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199255
InChI:
SMILES:
Molecular Formula: C₃₁H₂₃D₆BrN₂O₂
Molecular Weight: 547.52

rac-N-Desmethyl Bedaquiline-d6

CAS No.:

Cat. No.: VC0199255

Molecular Formula: C₃₁H₂₃D₆BrN₂O₂

Molecular Weight: 547.52

* For research use only. Not for human or veterinary use.

rac-N-Desmethyl Bedaquiline-d6 -

Specification

Molecular Formula C₃₁H₂₃D₆BrN₂O₂
Molecular Weight 547.52

Introduction

Chemical and Structural Characteristics of rac-N-Desmethyl Bedaquiline-d6

Molecular Composition and Isotopic Labeling

rac-N-Desmethyl Bedaquiline-d6 (C₃₁H₂₃D₆BrN₂O₂) is a deuterated derivative of rac-N-Desmethyl Bedaquiline, with six deuterium atoms replacing hydrogen at the methoxy and methylamino groups . This isotopic substitution preserves the compound’s chemical behavior while creating a distinct mass spectral signature, critical for its use as an internal standard in mass spectrometry .

PropertyValueSource
Molecular Weight547.52 g/mol
CAS Number (Labeled)2271264-46-9
Unlabelled CAS Number654654-76-9
IUPAC Namerel-(1R,2S)-1-(6-Bromo-2-(methoxy-d₃)quinolin-3-yl)-4-((methyl-d₃)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

The structural integrity of the deuterated moieties ensures minimal interference from endogenous compounds during analytical workflows, a feature validated in multiple LC-MS/MS assays .

Analytical Applications in Bedaquiline Pharmacokinetics

LC-MS/MS Method Development

The quantification of Bedaquiline and its N-desmethyl metabolite (M2) in biological samples relies heavily on isotopic internal standards. rac-N-Desmethyl Bedaquiline-d6’s deuterated structure eliminates matrix effects, enabling accurate calibration curves across plasma, peripheral blood mononuclear cells (PBMCs), and dried blood spots (DBS) .

A 2025 study by van der Berg et al. validated a multiplex LC-MS/MS assay using this compound, achieving a linear range of 0.05–6.00 µg/mL for Bedaquiline and M2 in DBS samples. The method demonstrated a correlation coefficient (R²) of 0.989 between DBS and plasma concentrations, meeting EMA reproducibility criteria .

Intracellular Pharmacokinetic Profiling

Bedaquiline’s efficacy against Mycobacterium tuberculosis is linked to its intracellular accumulation. rac-N-Desmethyl Bedaquiline-d6 facilitates precise measurement of drug penetration into PBMCs, revealing critical pharmacokinetic trends:

ParameterBedaquiline (Plasma)Bedaquiline (PBMCs)M2 (Plasma)M2 (PBMCs)
AUC₀–₂₄ (ng·h/mL)20,11526,5053,966134,937
Cₘₐₓ (ng/mL)1,7151,8051928,308
Intracellular:Plasma Ratio0.61 (Month 1) → 1.22 (Month 2)3.45 (Month 1) → 8.19 (Month 2)

Data from South African RR-TB patients showed M2’s intracellular concentrations surpassing Bedaquiline by 8-fold, underscoring the metabolite’s persistence and potential role in post-treatment efficacy .

Role in Therapeutic Drug Monitoring (TDM) and Resistance Management

Optimizing Dosing Regimens

Bedaquiline exhibits exposure-dependent bactericidal activity, necessitating TDM to avoid subtherapeutic concentrations or dose-limiting cardiotoxicity. rac-N-Desmethyl Bedaquiline-d6-enabled assays have identified a therapeutic plasma target of 1,700–2,500 ng/mL, correlating with sputum culture conversion rates . In a 2025 cohort study, patients with Bedaquiline AUC₀–₂₄ >20,000 ng·h/mL achieved 92% culture negativity by Month 6, versus 67% in subtherapeutic exposures .

Mitigating Drug-Drug Interactions

Bedaquiline is metabolized by CYP3A4, posing risks of interactions with antiretrovirals like efavirenz. Pharmacokinetic models using rac-N-Desmethyl Bedaquiline-d6 revealed a 37% reduction in Bedaquiline exposure when co-administered with rifampicin, prompting revised WHO guidelines against concomitant use .

Future Directions and Research Gaps

Prolonged Intracellular Retention and Relapse Prevention

Post-treatment detection of M2 in PBMCs at 6 months (109.2–16,764 ng/mL) suggests a depot effect, potentially explaining Bedaquiline’s relapse prevention efficacy . Ongoing studies are evaluating whether M2 quantification using rac-N-Desmethyl Bedaquiline-d6 could guide extended treatment durations in extensively drug-resistant TB (XDR-TB) .

Expanding Applications in Metabolomics

Emerging workflows integrate this isotopic standard into untargeted metabolomic screens to identify novel Bedaquiline adducts and reactive metabolites. A 2024 pilot study detected a glutathione-conjugated M2 derivative in hepatocytes, hinting at previously unrecognized hepatotoxic pathways .

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